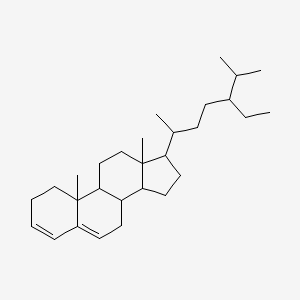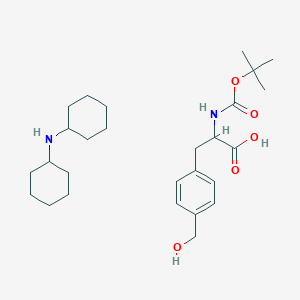
Lewis A trisaccharide methyl glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis A Trisaccharide, Methyl Glycoside: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a trisaccharide, meaning it consists of three monosaccharide units linked together. It is often used to study carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Lewis A Trisaccharide, Methyl Glycoside typically involves the chemical modification of an oligosaccharide. The process includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods: : Industrial production of Lewis A Trisaccharide, Methyl Glycoside is less common due to its specialized use in research. when produced on a larger scale, the process involves automated glycan assembly techniques, which allow for the efficient and precise synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodate or bromine water.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodate, bromine water
Reduction: Sodium borohydride
Substitution: Acetyl chloride, benzoyl chloride
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .
Scientific Research Applications
Lewis A Trisaccharide, Methyl Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigates the role of glycans in biological systems, including cell-cell recognition and signaling.
Medicine: Researches potential therapeutic applications, such as the development of glycan-based vaccines and drugs.
Industry: Utilized in the production of glycan-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Lewis X Trisaccharide, Methyl Glycoside
- Lewis B Trisaccharide, Methyl Glycoside
- Lewis Y Trisaccharide, Methyl Glycoside
Comparison: : Lewis A Trisaccharide, Methyl Glycoside is unique in its specific glycan structure, which determines its binding affinity and specificity for certain glycan-binding proteins. Compared to similar compounds, it may exhibit different biological activities and interactions due to variations in its monosaccharide composition and glycosidic linkages .
Properties
Molecular Formula |
C21H37NO15 |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
InChI Key |
GGCROZRVVJQWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


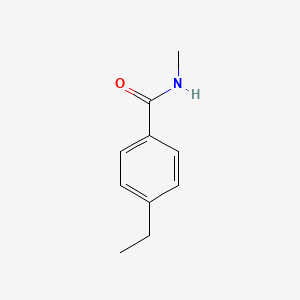
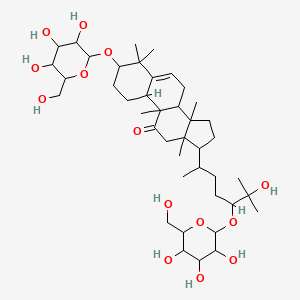
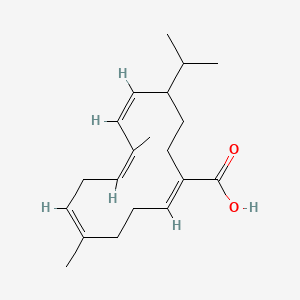
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
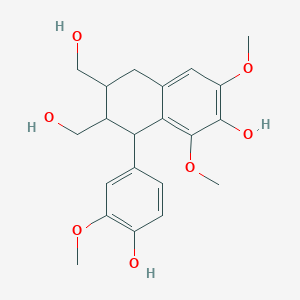
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)
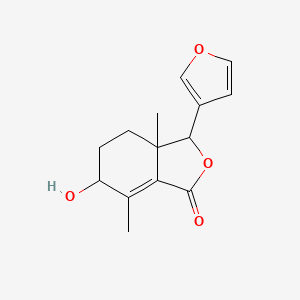

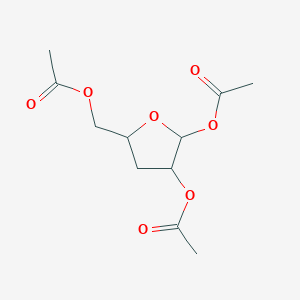
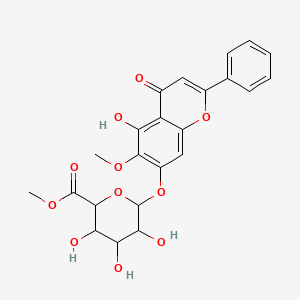
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
